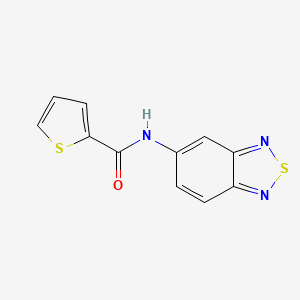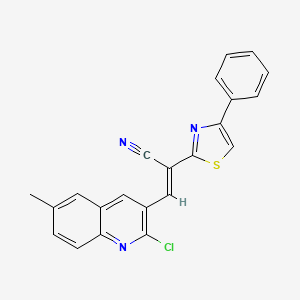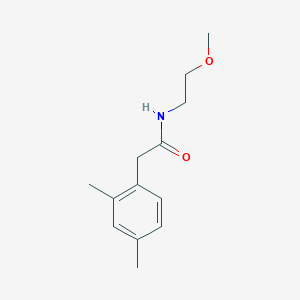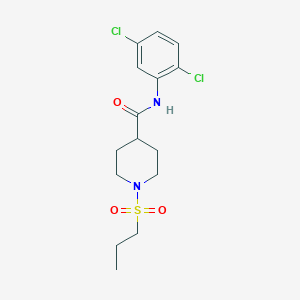![molecular formula C16H19N3O4S B5371690 4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5371690.png)
4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid, commonly known as S-MIP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. S-MIP is a piperidine-based compound that has a unique chemical structure, which makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of S-MIP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for the growth and survival of cancer cells. S-MIP has been shown to inhibit the activity of several key enzymes, such as protein kinase C and cyclin-dependent kinase 2, which are involved in cell cycle regulation and proliferation.
Biochemical and Physiological Effects:
S-MIP has been shown to have several biochemical and physiological effects in various cell types and animal models. Some of the most notable effects of S-MIP include the induction of apoptosis, the inhibition of angiogenesis, and the suppression of tumor growth. S-MIP has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of S-MIP for lab experiments is its potency and specificity. S-MIP has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of S-MIP is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on S-MIP. One of the most promising areas of research is the development of new drugs based on the structure of S-MIP. Researchers are currently exploring various modifications to the chemical structure of S-MIP in order to improve its potency and selectivity for certain enzymes and signaling pathways. Another potential area of research is the use of S-MIP as a diagnostic tool for cancer. S-MIP has been shown to have high affinity for certain cancer cell types, which may make it a valuable tool for detecting and monitoring the progression of cancer.
合成法
The synthesis of S-MIP involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing S-MIP involves the reaction of piperidine with 3-methylbenzenesulfonyl chloride, followed by the addition of imidazole and 4-bromo-1-butene. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
S-MIP has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of S-MIP is its use as a drug for the treatment of cancer. Several studies have shown that S-MIP has potent anti-cancer activity, which is attributed to its ability to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
4-imidazol-1-yl-1-(3-methylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-13-3-2-4-14(11-13)24(22,23)19-8-5-16(6-9-19,15(20)21)18-10-7-17-12-18/h2-4,7,10-12H,5-6,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJNTYMXAUWDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)(C(=O)O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(2,6,8-trimethylquinolin-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5371612.png)


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)
![N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B5371642.png)

![3-(allylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5371665.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5371677.png)

![N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5371709.png)

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-butenoate](/img/structure/B5371718.png)
![N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5371721.png)